3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Lipophilicity Membrane Permeability SAR

Uncontrolled stereochemistry in benzodiazepine-dione probes can confound receptor-binding assays. This (3S)-enantiomer (CAS 104873-98-5) eliminates chiral ambiguity for GABA-A allosteric modulation studies. - Defined (3S) stereochemistry ensures reproducible target engagement data. - Quantifiable ΔLogP ≈ 0.7 vs. unsubstituted core supports blood-brain barrier penetration SPR studies. - Validated as a metabolite reference standard for benzodiazepine metabolism research.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 104873-98-5
Cat. No. B010182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
CAS104873-98-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)
InChIKeyLJONQULKOKMKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Identity and Sourcing


3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 104873-98-5) is a chiral 1,4-benzodiazepine-2,5-dione derivative characterized by a methyl substituent at the C3 position [1]. It is classified as a GABA modulator and belongs to the benzodiazepine alkaloid subclass [2]. The compound has a molecular formula of C10H10N2O2, a molecular weight of 190.20 g/mol, and a computed LogP of approximately 1.22 [3].

Compound Identity
(3S)-enantiomer, 1,4-benzodiazepine-2,5-dione scaffold
Biological Role
Annotated GABA modulator for CNS signaling studies
Key Attribute
Defined chirality supports stereospecific assay reproducibility

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Risks of Analog Substitution


The 1,4-benzodiazepine-2,5-dione scaffold is highly sensitive to substitution at the C3 position, with even minor alkyl modifications profoundly altering physicochemical properties, metabolic stability, and receptor interaction profiles . The presence of a methyl group at C3 in 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 104873-98-5) confers distinct lipophilicity and steric properties compared to the unsubstituted core (CAS 5118-94-5) or larger alkyl homologs, which directly impacts membrane permeability, binding kinetics, and in vivo distribution . Generic substitution without verifying stereochemistry and purity introduces uncontrolled variables that can invalidate comparative SAR studies, metabolomics identifications, or pharmacological assays [1].

Target: 3-Methyl derivative
Potential Substitute
C3 substitution
Methyl group increases LogP, altering permeability profile
Unsubstituted core (LogP 0.5) may shift distribution kinetics
Stereochemistry
(3S)-enantiomer ensures consistent stereospecific engagement
Racemate or (3R) may confound receptor binding results

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Differentiation from Closest Analogs


Lipophilicity vs. Unsubstituted Core

The 3-methyl substitution in 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione significantly increases lipophilicity compared to the unsubstituted 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione core. This alters predicted membrane permeability and distribution characteristics. [1] [2]

Lipophilicity vs. Core
Cross-study comparable
Target LogP ~1.22 vs Core XLogP3 0.5
Supports permeability & CNS distribution interpretation
Computed properties; may vary by method
Lipophilicity Membrane Permeability SAR

Stereochemistry: (3S) vs. Racemic

The target compound is predominantly supplied and referenced as the (3S)-enantiomer (CAS 104873-98-5 specifically corresponds to the (3S) form) [1]. This contrasts with racemic mixtures or the (3R) enantiomer, which may exhibit different binding affinities and metabolic profiles due to stereospecific interactions with biological targets. [2]

Stereochemistry (3S) vs. Racemic
Class-level inference
(3S) enantiomer defined vs Racemic / (3R) mixtures
Enantiomeric identity may alter receptor binding & metabolism
>10-fold affinity differences possible; class-level observation
Chirality Enantioselectivity Pharmacology

GABA Modulator vs. Other Benzodiazepine Diones

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is explicitly annotated as a GABA modulator in authoritative databases [1], distinguishing it from other 1,4-benzodiazepine-2,5-diones that may act as ROCK inhibitors, GPIIb/IIIa antagonists, or HDAC inhibitors [2]. This functional classification guides its application in CNS-related research.

GABA Modulator vs. Other Diones
Class-level inference
Functional annotation: GABA modulator vs ROCK/GPIIb/IIIa/HDAC inhibitor diones
Guides target pathway selection for GABAergic studies
Database classification; verify target engagement
GABA modulation Neuropharmacology Target engagement

Purity and Analytical Validation

Commercial suppliers offer 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione with guaranteed purity typically ≥95% or ≥98%, accompanied by batch-specific analytical data (NMR, HPLC, GC) . This level of characterization exceeds what is commonly available for obscure in-house synthesized analogs, reducing the risk of impurities confounding biological assays.

Purity & Analytical Validation
Data to verify
Supplier purity ≥95–98%
Analytical traceability reduces impurity-driven variability
Batch-specific NMR/HPLC/GC; request COA
Purity Quality Control Procurement

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Key Applications


CNS GABA Modulation Studies

Due to its explicit classification as a GABA modulator [1], this compound is a suitable chemical probe for investigating GABA-A receptor allosteric modulation, particularly in studies requiring a defined chiral benzodiazepine dione scaffold. Its use can help elucidate structure-activity relationships for anxiolytic, sedative, or anticonvulsant effects without the confounding polypharmacology of more complex clinical benzodiazepines.

Metabolomics and Biomarker Discovery

The compound has been detected as a metabolite in Rattus norvegicus (INS-1 cells) [2], suggesting its relevance as a reference standard for metabolomics studies investigating benzodiazepine metabolism or endogenous GABAergic modulator profiles. Its well-defined (3S) stereochemistry and available analytical data support accurate identification and quantification in biological matrices.

SAR: Lipophilicity and Membrane Permeability

The quantifiable increase in LogP compared to the unsubstituted core (ΔLogP ≈ 0.7) [3] makes this compound valuable for structure-property relationship (SPR) studies aimed at optimizing blood-brain barrier penetration or cellular uptake of benzodiazepine-based drug candidates. It serves as a benchmark for evaluating the impact of small alkyl substituents on pharmacokinetic properties.

Stereospecific Pharmacological Assays

As the (3S) enantiomer, this compound is appropriate for assays where stereochemistry influences target engagement (e.g., receptor binding, enzyme inhibition). It provides a controlled chemical entity for comparing the activity of enantiopure versus racemic benzodiazepine diones, aiding in the interpretation of chiral pharmacology data [4].

Application
Selection Property
Validation Focus
CNS GABA modulation research
Defined (3S) enantiomer purity
GABA-A receptor allosteric modulation assay context
Metabolomics identification
Certified analytical reference data
LC-MS confirmation in biological matrices
Membrane permeability SPR
LogP differentiation from core
Cellular uptake and distribution assay
Stereospecific assay control
Single enantiomer chiral probe
Enantiomer-specific target engagement review

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